molecular formula C11H9ClN2O2 B11721595 5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid

5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid

Cat. No.: B11721595
M. Wt: 236.65 g/mol
InChI Key: OICGLLWKOBNQCS-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorophenyl group can be reduced under suitable conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid: Similar structure but with the chlorine atom in a different position.

    5-(2-bromophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    5-(2-chlorophenyl)-1-ethyl-1H-Pyrazole-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the chlorophenyl group and the pyrazole ring in 5-(2-chlorophenyl)-1-methyl-1H-Pyrazole-3-carboxylic acid imparts specific chemical and biological properties that distinguish it from similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16)

InChI Key

OICGLLWKOBNQCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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